Product packaging for Bicyclo[6.1.0]nonane(Cat. No.:CAS No. 286-60-2)

Bicyclo[6.1.0]nonane

Cat. No.: B14726672
CAS No.: 286-60-2
M. Wt: 124.22 g/mol
InChI Key: FYECUAIUGWFPJF-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonane is a foundational hydrocarbon scaffold featuring a fused cyclopropane ring, which serves as a key precursor in the synthesis of advanced bioorthogonal reagents . Its most prominent derivative is Bicyclo[6.1.0]nonyne (BCN), a strained alkyne that is central to catalyst-free click chemistry . The BCN scaffold participates efficiently in two primary bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides and inverse electron-demand Diels-Alder (IEDDA) with tetrazines . These reactions are highly selective, proceed rapidly under physiological conditions, and are inert to interfering with biological molecules, making them indispensable for labeling biomolecules in live systems . The core value of this compound derivatives lies in their application across chemical biology. Researchers utilize BCN-based probes for live-cell imaging, the site-specific labeling of proteins and antibodies, and the construction of functional biomaterials . The synthesis of oxidized analogues, such as BCN carboxylic acid, has further expanded its utility by enabling facile and stable functionalization via amide bond formation . These amide-linked conjugates have been demonstrated to offer superior stability in cellular environments compared to traditional carbamate linkages, ensuring probe integrity during prolonged experiments . Bicyclo[6.1.0]nonyne-lysine, another key derivative, is genetically encodable, allowing for its direct incorporation into proteins via engineered translation systems for precise, site-specific modification . With straightforward synthetic routes that are amenable to scale-up, this compound and its derivatives provide a versatile and reliable toolkit for innovative research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14726672 Bicyclo[6.1.0]nonane CAS No. 286-60-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286-60-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonane

InChI

InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2

InChI Key

FYECUAIUGWFPJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CC2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .

Scientific Research Applications

Bicyclo[6.1.0]nonyne (BCN) and its derivatives are valuable tools in chemical biology, particularly for bioorthogonal reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions have found applications in diverse fields, including drug delivery, diagnostics, and materials science .

Stability

The stability of BCN derivatives is a critical factor for their application. It has been reported that the alkyne functionality of BCN can be unstable under acidic conditions, which can be a concern for solid-phase oligonucleotide synthesis . Additionally, BCN derivatives in crystalline form may exhibit altered solubility properties over time, suggesting potential degradation or structural modification . To address stability issues, BCN acid has been developed, which forms more stable amide probes compared to carbamate analogs .

Reactivity

BCN derivatives exhibit high reactivity in SPAAC due to the strain associated with the alkyne moiety . This reactivity allows for efficient and selective conjugation with azides under physiological conditions, making them ideal for bioorthogonal labeling and bioconjugation .

SPAAC Conjugations

BCN scaffolds are frequently used in SPAAC conjugations . SPAAC is a copper-free alternative to traditional click chemistry, which can be toxic to cells . BCN derivatives react with azides to form stable triazole linkages, enabling the labeling and modification of biomolecules in living systems .

Oligonucleotide Synthesis

BCN derivatives can be incorporated into oligonucleotide sequences during solid-phase synthesis . These modified oligonucleotides can then be used for various applications, such as DNA-protein conjugation, DNA-surface immobilization, and DNA-based diagnostics .

Molecular Probe Production

BCN carboxylic acid can be used for the production of stable molecular probes . The resulting amide probes exhibit superior in vitro stability compared to carbamate analogs, making them suitable for long-term biological studies .

Considerations for Use

Mechanism of Action

The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Property Bicyclo[6.1.0]nonane Bicyclo[3.3.1]nonane Bicyclo[4.3.0]nonane
Molecular Formula C₉H₁₆ C₉H₁₆ C₉H₁₄ (Br/Cl derivatives)
Ring System [6.1.0] [3.3.1] [4.3.0]
Key Features Cyclopropane fused to 6-membered ring Two 3-membered bridges Fused 4- and 3-membered rings
Thermodynamic Data Not reported ΔfH°(gas) = 4.7 kJ/mol Not applicable
Polymerization Forms stable polymers (≈5.2% strain) Not reported Fails to polymerize


Key Observations :

  • This compound and bicyclo[3.3.1]nonane share the same molecular formula but differ in bridge arrangements, leading to distinct reactivities and applications.
  • The cyclopropane ring in this compound introduces significant strain, enabling unique polymerization behavior compared to bicyclo[4.3.0]nonane .

Comparison Highlights :

  • This compound synthesis prioritizes cyclopropanation and transition-metal catalysis (Au, Fe), while bicyclo[3.3.1]nonane leverages multicomponent condensations and Pd catalysis.
  • Bicyclo[3.2.2]nonane derivatives form classical carbocations during solvolysis, unlike the non-classical intermediates seen in other bicyclic systems .

Reactivity and Functionalization

Compound Functionalization Reactions Applications
This compound - Bromination at bridgehead positions (e.g., 9-Bromo-9-chloro derivative )
- Aza derivatives (e.g., 9-azathis compound )
Antitumor agents (pre-schisanartanin C ), polymer precursors
Bicyclo[3.3.1]nonane - Amination via anchimeric assistance
- Heterocycle fusion (e.g., thiabicyclo derivatives )
- Dioxime synthesis via diketone condensation
PPAP natural products (anti-HIV activity ), conformational studies
Bicyclo[4.3.0]nonane Limited functionalization due to instability under polymerization conditions Niche applications in materials science

Key Differences :

  • This compound’s bridgehead positions are highly reactive, enabling halogenation and nitrogen incorporation for bioactive molecules .
  • Bicyclo[3.3.1]nonane supports diverse heterocyclic modifications (e.g., S, N incorporation) for drug discovery .

Conformational and Electronic Properties

  • This compound: The cyclopropane ring imposes torsional strain, favoring rigid conformations critical for asymmetric synthesis (e.g., Sharpless dihydroxylation in pre-schisanartanin C ).
  • Bicyclo[3.3.1]nonane: Exhibits the "hockey sticks" effect, where H···H and S···S interactions stabilize specific conformers . Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal stereoelectronic interactions dictating stability .

Q & A

Q. What are the common synthetic routes for Bicyclo[6.1.0]nonane and its derivatives?

this compound derivatives are typically synthesized via stereoselective reactions of gem-dihalocyclopropanes. For example, 9,9-dibromo-Bicyclo[6.1.0]nonane reacts with butyllithium at −95 °C followed by methyl iodide to yield 9-exo-bromo-9-endo-methyl derivatives in near-quantitative yields . This method leverages the strain in the bicyclic system to direct regioselectivity. Other routes include ring-opening of strained alkenes or dihalocyclopropane intermediates under controlled conditions .

Q. How is the structure of this compound derivatives confirmed experimentally?

Structural confirmation relies on NMR (e.g., chemical shifts for cyclopropane protons at δ ~1.0–2.5 ppm) and IR spectroscopy (C-Br stretches at ~550–600 cm⁻¹ for dibromo derivatives) . X-ray crystallography or computational modeling (e.g., molecular mechanics) may resolve conformational ambiguities, particularly for strained systems .

Advanced Research Questions

Q. What factors govern the stereoselectivity in the methylation of gem-dibromo-Bicyclo[6.1.0]nonane?

Stereoselectivity arises from the interplay of steric hindrance and electronic effects. The endo preference in methylation (e.g., 92% yield for 4,5-trans-dihydroxy derivatives ) is attributed to the bulky cyclopropane ring directing nucleophilic attack to the less hindered endo position. Computational studies (e.g., molecular mechanics) can predict energy barriers for alternative transition states .

Q. How does ring size influence the polymerization behavior of bicyclic compounds like this compound?

this compound polymerizes efficiently (yielding polymers with Mn ≈5.2 kDa) due to its moderate ring strain, whereas larger systems (e.g., Bicyclo[4.3.0]nonane) fail to polymerize due to insufficient strain . Ring-opening metathesis polymerization (ROMP) is a key method, with reactivity depending on the balance between strain energy and orbital alignment .

Q. How do computational methods predict the stability and reactivity of this compound conformers?

Molecular mechanics calculations (e.g., using MM2 force fields) quantify strain energy and predict stability. For example, cis-Bicyclo[6.1.0]nonane has a calculated strain energy of −5.8 kcal/mol, while trans isomers are less stable (−3.1 kcal/mol) . These models help rationalize experimental outcomes, such as preferential formation of cis products in syntheses .

Q. What challenges arise in synthesizing functionalized this compound derivatives for biological studies?

Functionalization (e.g., introducing hydroxyl or vinyl groups) often requires protecting-group strategies to avoid side reactions. For example, 4-methylene derivatives are prone to dimerization unless stabilized by bulky substituents . Purification via fractional distillation or preparative GLC is critical for isolating isomers .

Methodological Recommendations

  • Stereochemical Analysis : Use NOESY NMR to distinguish cis/trans isomers in bicyclic systems .
  • Reaction Optimization : Screen temperatures (−95 °C to 25 °C) and solvents (THF vs. ether) to control ring-opening pathways .
  • Computational Validation : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate transition states .

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